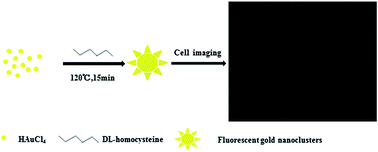Simple and rapid preparation of orange-yellow fluorescent gold nanoclusters using dl-homocysteine as a reducing/stabilizing reagent and their application in cancer cell imaging†
RSC Advances Pub Date: 2015-01-09 DOI: 10.1039/C4RA13288B
Abstract
A simple, convenient and fast preparation for successful fabrication of water-soluble DL-homocysteine capped Au nanoclusters (hcy-AuNCs) was demonstrated. This preparation allowed the generation of water-soluble Au NCs within a short time of 15 min. The resulting hcy-AuNCs were characterized by photoluminescence, UV-Vis absorption, X-ray photoelectron spectroscopy, and transmission electron microscopy (TEM). The mean diameter of hcy-AuNCs was found to be 1.6 ± 0.2 nm. The Au NCs exhibited an orange-yellow fluorescence emission at 560 nm with a large Stokes shift of 120 nm, a quantum yield of 3.01% and a good stability over the physiologically relevant pH range and ionic strength. Furthermore, cytotoxicity studies showed that the Au NCs exhibited negligible effects in altering cell proliferation or triggering apoptosis. Cancer cell imaging of HeLa cell lines indicated that the obtained Au NCs could serve as a promising fluorescent bioprobe for bioimaging. This strategy, based on the one-step preparation using DL-homocysteine as a reducing/stabilizing reagent, may offer a novel approach to fabricate other water-soluble metal nanoclusters for application in biolabelling and bioimaging.


Recommended Literature
- [1] Manipulation of biological samples using micro and nano techniques
- [2] Size and shape controllable synthesis and luminescent properties of BaGdF5:Ce3+/Ln3+ (Ln = Sm, Dy, Eu, Tb) nano/submicrocrystals by a facile hydrothermal process
- [3] Preparation of hyaluronic acid nanoparticlesvia hydrophobic association assisted chemical cross-linking—an orthogonal modular approach†
- [4] Contents list
- [5] Correlation of diffusion and performance in sequentially processed P3HT/PCBM heterojunction films by time-resolved neutron reflectometry
- [6] Performance of Ag/Al2O3 catalysts in the liquid phase oxidation of glycerol – effect of preparation method and reaction conditions†
- [7] Synthesis, characterization, and biological verification of asialoglycoprotein receptor-targeted lipopolysaccharide-encapsulated PLGA nanoparticles for the establishment of a liver fibrosis animal model†
- [8] VII.—On the crystallised hydrates of baryta and strontia
- [9] Conference report
- [10] Ionic effects on synthetic polymers: from solutions to brushes and gels

Journal Name:RSC Advances
Research Products
-
CAS no.: 10294-48-1
-
CAS no.: 13650-70-9









